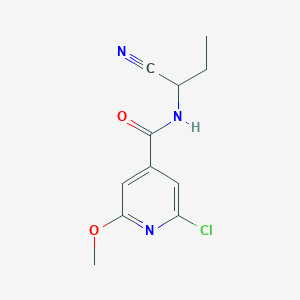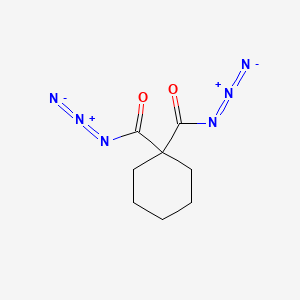
Cyclohexane-1,1-dicarbonyl diazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,1-dicarbonyl diazide is an organic compound characterized by the presence of two azide groups attached to a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexane-1,1-dicarbonyl diazide can be synthesized through the reaction of cyclohexane-1,1-dicarboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the azide groups being introduced via nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane-1,1-dicarbonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Common Reagents and Conditions:
Substitution: Sodium azide, thionyl chloride.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: Cyclohexane-1,1-diamine.
Cycloaddition: Cyclohexane-1,1-dicarbonyl triazoles.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,1-dicarbonyl diazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of azide-based bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems.
Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azide groups.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of cyclohexane-1,1-dicarbonyl diazide primarily involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the process .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,1-dicarboxylic acid: The parent compound from which cyclohexane-1,1-dicarbonyl diazide is derived.
Cyclohexane-1,1-dicarbonyl dichloride: Another derivative with chlorine atoms instead of azide groups.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane rings but different functional groups.
Uniqueness: this compound is unique due to the presence of two azide groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, including cycloaddition and reduction, sets it apart from other cyclohexane derivatives .
Eigenschaften
CAS-Nummer |
144817-17-4 |
|---|---|
Molekularformel |
C8H10N6O2 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
cyclohexane-1,1-dicarbonyl azide |
InChI |
InChI=1S/C8H10N6O2/c9-13-11-6(15)8(7(16)12-14-10)4-2-1-3-5-8/h1-5H2 |
InChI-Schlüssel |
KNSYHHMBTFKAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
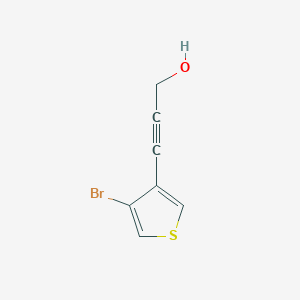

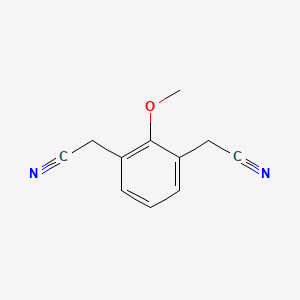
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
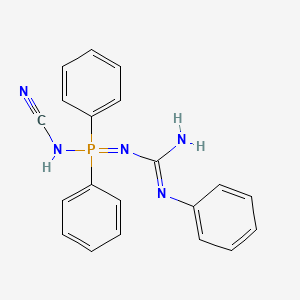
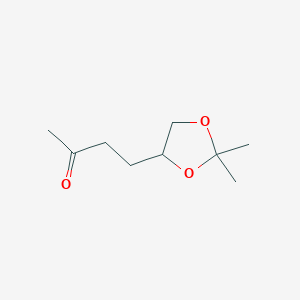
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
